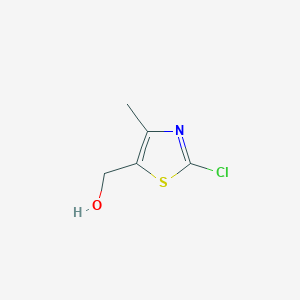

(2-Chloro-4-methylthiazol-5-yl)methanol

Description

(2-Chloro-4-methylthiazol-5-yl)methanol: is an organic compound with the molecular formula C5H6ClNOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

(2-chloro-4-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRVZGYSUWUAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylthiazol-5-yl)methanol typically involves the chlorination of 4-methylthiazole followed by a reaction with formaldehyde. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of (2-Chloro-4-methylthiazol-5-yl)methanol may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is followed by purification steps, including distillation and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Chloro-4-methylthiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium azide or thiourea can be employed under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of (2-Chloro-4-methylthiazol-5-yl)aldehyde or (2-Chloro-4-methylthiazol-5-yl)carboxylic acid.

Reduction: Formation of (2-Chloro-4-methylthiazol-5-yl)methanol or (2-Chloro-4-methylthiazol-5-yl)amine.

Substitution: Formation of (2-Amino-4-methylthiazol-5-yl)methanol or (2-Thio-4-methylthiazol-5-yl)methanol.

Scientific Research Applications

Chemistry: (2-Chloro-4-methylthiazol-5-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It is of particular interest in the development of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, (2-Chloro-4-methylthiazol-5-yl)methanol is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

- (4-Chlorophenyl)(4-methylthiazol-2-yl)methanone

- (2-Bromo-4-methylthiazol-5-yl)methanol

- (4-Chlorophenyl)(1H-imidazol-2-yl)methanone

Comparison: (2-Chloro-4-methylthiazol-5-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions

Biological Activity

(2-Chloro-4-methylthiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of (2-Chloro-4-methylthiazol-5-yl)methanol, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

(2-Chloro-4-methylthiazol-5-yl)methanol can be synthesized through the chlorination of 4-methylthiazole followed by a reaction with formaldehyde. The synthesis typically requires controlled conditions to ensure high purity and yield. The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which may exhibit significant biological activities.

Thiazole derivatives like (2-Chloro-4-methylthiazol-5-yl)methanol interact with various biological targets, leading to alterations in cellular processes. Key mechanisms include:

- Enzyme Inhibition : Compounds containing thiazole rings often inhibit specific enzymes, which can lead to apoptosis in cancer cells. For instance, studies have shown that certain thiazole derivatives inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

- Antimicrobial Activity : The compound has demonstrated moderate to good antimicrobial activity against various bacteria and fungi. This is attributed to its ability to disrupt microbial cellular processes .

Biological Activity

The biological activities of (2-Chloro-4-methylthiazol-5-yl)methanol can be summarized as follows:

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives varies significantly based on their chemical structure. Factors influencing the pharmacokinetics include:

- Absorption : The solubility and stability of the compound affect its absorption rates.

- Distribution : The lipophilicity of the compound influences its distribution within biological systems.

- Metabolism : Thiazole derivatives undergo various metabolic pathways, which can impact their efficacy and safety profiles.

Case Studies

Several studies have highlighted the biological activity of (2-Chloro-4-methylthiazol-5-yl)methanol:

- Antimicrobial Efficacy : A study reported that several synthesized derivatives based on thiazole structures showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from (2-Chloro-4-methylthiazol-5-yl)methanol exhibited MIC values indicating their potential as effective antimicrobial agents .

- Cancer Research : Research focusing on thiazole derivatives has shown that these compounds can inhibit CDK9-mediated transcription in cancer cells, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This mechanism triggers apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.